5-Bromo-2,6-diiodopyridin-3-ol
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Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, the development of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry is reported, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency . Another study describes the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding the use of volatile and toxic solvents . Additionally, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines are developed, which are useful for the preparation of metal-complexing molecular rods .
Molecular Structure Analysis
The molecular structures of brominated pyridines are crucial for their reactivity and potential applications. The crystal structure of a related compound, (E)2-(3'-Bromo-5'-chloro-salicylidene amino)-4-methyl Pyridine, is determined, showing that the benzene and pyridine rings are nearly coplanar, which could be indicative of the structural characteristics of similar brominated pyridines .
Chemical Reactions Analysis
The chemical reactivity of brominated pyridines is explored in several studies. For example, the preparation of 5,5'-dibromo-2,2'-dipyridyl disulfide and its derivatives is described, with the compounds characterized by various spectroscopic methods . The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid also demonstrates the versatility of brominated pyridines in forming complex ligands for metal coordination .
Physical and Chemical Properties Analysis
Relevant Case Studies
Several papers present case studies that demonstrate the practical applications of brominated pyridines. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which is a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist . Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine provide insights into its molecular structure and potential biological activity .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,6-diiodopyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2NO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSGLKJVZRCEHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)I)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649800 |
Source
|
Record name | 5-Bromo-2,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,6-diiodopyridin-3-ol | |
CAS RN |
1040682-54-9 |
Source
|
Record name | 5-Bromo-2,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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